DAN-1 EE hydrochloride
Overview
Description
Mechanism of Action
Target of Action
DAN-1 EE hydrochloride is primarily used as a fluorescent indicator for the bioimaging of intracellular nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
Upon entry into the cell, this compound is transformed by cytosolic esterases into the less cell permeable DAN-1 . This transformation allows the compound to remain within the cell, enabling it to detect and indicate the presence of nitric oxide effectively.
Pharmacokinetics
Its transformation by cytosolic esterases suggests that it is metabolized within the cell .
Result of Action
The primary result of this compound’s action is the bioimaging of intracellular nitric oxide . By transforming into DAN-1 within the cell, it can effectively indicate the presence of nitric oxide, providing valuable information about cellular processes.
Action Environment
The action of this compound is influenced by the intracellular environment, particularly the presence of cytosolic esterases that transform it into DAN-1
Biochemical Analysis
Biochemical Properties
DAN-1 EE hydrochloride plays a crucial role in biochemical reactions as a fluorescent probe for nitric oxide. Upon entry into the cell, this compound is transformed by cytosolic esterases into the less cell-permeable DAN-1, which prevents the loss of signal due to diffusion out of the cell . This transformation allows for the effective imaging of nitric oxide within the cellular environment. This compound interacts with nitric oxide, forming a fluorescent complex that can be detected using fluorescence microscopy .
Cellular Effects
This compound influences various types of cells by enabling the visualization of nitric oxide production. This compound affects cell function by providing a means to monitor nitric oxide levels, which are critical in cell signaling pathways, gene expression, and cellular metabolism . The ability to image nitric oxide allows researchers to study its role in processes such as vasodilation, neurotransmission, and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to DAN-1 by cellular esterases. Once converted, DAN-1 interacts with nitric oxide to form a fluorescent complex. This interaction is crucial for the detection and imaging of nitric oxide within cells . The binding of DAN-1 to nitric oxide results in a measurable fluorescence signal, which can be used to quantify nitric oxide levels and study its distribution within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable, but its conversion to DAN-1 and subsequent interactions with nitric oxide can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can provide consistent imaging results over extended periods, making it a reliable tool for studying nitric oxide dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively images nitric oxide without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and interference with normal cellular functions . It is important to determine the appropriate dosage to balance effective imaging with minimal adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide detection. The compound is hydrolyzed by cellular esterases to form DAN-1, which then interacts with nitric oxide . This interaction is crucial for the fluorescent imaging of nitric oxide, allowing researchers to study its role in various metabolic processes . The presence of nitric oxide can influence metabolic flux and metabolite levels, providing insights into cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s cell permeability allows it to enter cells, where it is converted to DAN-1. The distribution of DAN-1 within the cell is influenced by its interactions with nitric oxide and other cellular components . This distribution is critical for accurate imaging of nitric oxide levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it is converted to DAN-1 by cytosolic esterases . The localization of DAN-1 within specific cellular compartments can be influenced by targeting signals and post-translational modifications . This localization is important for the accurate imaging of nitric oxide within different cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAN-1 EE (hydrochloride) involves several key steps:
Starting Materials: The synthesis begins with the preparation of Ethyl 4-aminobenzoate and 3-amino-2-naphthylamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form Ethyl 4-[(3-amino-2-naphthyl)aminomethyl]benzoate.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of DAN-1 EE (hydrochloride) is scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Purification is typically achieved through recrystallization or chromatography to obtain the compound with a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
DAN-1 EE (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in DAN-1 EE (hydrochloride) can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Scientific Research Applications
DAN-1 EE (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the dynamics of nitric oxide in chemical reactions.
Biology: Employed in cellular imaging to visualize NO production and distribution within cells.
Medicine: Utilized in research to understand the role of nitric oxide in various physiological and pathological processes, including cardiovascular diseases and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and sensors for detecting nitric oxide levels in various environments
Comparison with Similar Compounds
Similar Compounds
DAN-1: The non-esterified form of DAN-1 EE, used similarly for NO imaging but with different cell permeability properties.
DAF-2 DA: Another fluorescent indicator for nitric oxide, often used in similar applications but with different spectral properties and sensitivity.
Uniqueness
DAN-1 EE (hydrochloride) is unique due to its specific transformation by cytosolic esterases, which enhances its utility as a fluorescent probe for intracellular NO imaging. Its high purity and specific fluorescence properties make it a preferred choice in many research applications .
Properties
IUPAC Name |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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